2,4-Dichlorobenzyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzyl 2-methylbenzoate is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms attached to the benzyl group and a methyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-methylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 2,4-dichlorobenzyl alcohol with 2-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzoic acid or 2-methylbenzoic acid.
Reduction: Formation of 2,4-dichlorobenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorobenzyl 2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in the development of pharmaceuticals.
Medicine: It can be explored for its antimicrobial properties, particularly in formulations for treating infections.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-methylbenzoate involves its interaction with biological molecules. The ester group can undergo hydrolysis to release 2,4-dichlorobenzyl alcohol and 2-methylbenzoic acid, both of which may exhibit biological activity. The chlorine atoms on the benzyl group can enhance the compound’s ability to interact with microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzoic acid
- 2-Methylbenzoic acid
Uniqueness
2,4-Dichlorobenzyl 2-methylbenzoate is unique due to the combination of its structural features, which include both the dichlorobenzyl and methylbenzoate moieties. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
618069-91-3 |
---|---|
Molecular Formula |
C15H12Cl2O2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-methylbenzoate |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-4-2-3-5-13(10)15(18)19-9-11-6-7-12(16)8-14(11)17/h2-8H,9H2,1H3 |
InChI Key |
FTOBUUOYAMMTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.